Cas no 333778-22-6 (<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)

<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e 化学的及び物理的性質
名前と識別子
-
- <br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e
- SB58164
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide
- AKOS000571855
- 333778-22-6
-
- MDL: MFCD01542201
- インチ: InChI=1S/C14H12Cl3N3OS/c1-7-3-8(2)19-14(18-7)22-6-12(21)20-13-10(16)4-9(15)5-11(13)17/h3-5H,6H2,1-2H3,(H,20,21)
- InChIKey: NXHVDKUPXURJPP-UHFFFAOYSA-N
- SMILES: CC1=CC(C)=NC(SCC(NC2=C(Cl)C=C(Cl)C=C2Cl)=O)=N1
計算された属性
- 精确分子量: 374.976666Da
- 同位素质量: 374.976666Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2Ų
- XLogP3: 4.6
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11142177-5g |
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide |
333778-22-6 | 97% | 5g |
$874 | 2024-07-16 | |
Chemenu | CM518061-1g |
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide |
333778-22-6 | 97% | 1g |
$291 | 2023-02-02 |
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid eに関する追加情報
Introduction to 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide (CAS No. 333778-22-6)
The compound 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide (CAS No. 333778-22-6) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates key functional groups, including a pyrimidine sulfonamide moiety and a trichlorophenyl group, which contribute to its unique chemical properties and biological interactions.
Recent research in the field of medicinal chemistry has highlighted the importance of sulfonamide derivatives in drug development. Sulfonamides are known for their broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory effects to more specialized applications such as enzyme inhibition and receptor binding. The presence of the 4,6-Dimethyl-pyrimidin-2-ylsulfanyl group in this compound suggests potential interactions with biological targets that may be relevant to the treatment of various diseases. Specifically, the pyrimidine ring is a common scaffold in many bioactive molecules, often involved in binding to nucleic acid bases or other biomolecules.
The N-(2,4,6-trichloro-phenyl) moiety further enhances the pharmacological profile of this compound by introducing halogen atoms that can improve metabolic stability and binding affinity. Trichlorophenyl groups are frequently used in pharmaceuticals due to their ability to modulate electronic properties and enhance lipophilicity, which can be crucial for membrane permeability and target interaction. The combination of these structural features makes 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide a promising candidate for further investigation in drug discovery.
In the context of current research trends, this compound aligns with the growing interest in developing small-molecule inhibitors for protein-protein interactions (PPIs). Many therapeutic targets involved in diseases such as cancer, inflammation, and neurodegeneration rely on PPIs for their function. Sulfonamides have been identified as effective tools for disrupting these interactions due to their ability to mimic or interfere with natural ligands. The unique structural features of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide may enable it to interact with specific PPIs in a manner that could lead to novel therapeutic strategies.
Moreover, computational studies have shown that sulfonamide derivatives can exhibit favorable pharmacokinetic properties when properly designed. The electronic distribution influenced by the trichloro-phenyl group can enhance binding affinity while minimizing off-target effects. This is particularly important in drug development, where selectivity is a critical factor for ensuring efficacy and safety. The molecular mechanics simulations and molecular dynamics (MD) studies have been instrumental in understanding the conformational flexibility and binding modes of this compound with potential biological targets.
Experimental validation through biochemical assays has further supported the potential of this compound as a lead molecule. Initial screening studies have demonstrated inhibitory activity against certain enzymes and receptors relevant to human health conditions. For instance, preliminary data suggest that this compound may interfere with the activity of enzymes involved in metabolic pathways associated with inflammation and oxidative stress. These findings are consistent with emerging evidence linking dysregulation of such pathways to various chronic diseases.
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide involves multi-step organic reactions that showcase the synthetic versatility of heterocyclic chemistry. The introduction of the pyrimidine sulfonamide core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methods not only enhance reaction efficiency but also allow for modifications that can fine-tune biological activity.
From a medicinal chemistry perspective, the structural features of this compound provide insights into its mechanism of action. The sulfonamide group is known to form hydrogen bonds with amine or carboxylate groups on target proteins or nucleic acids. This interaction can lead to conformational changes or displacement of natural ligands, thereby modulating enzyme activity or receptor signaling. The dimethyl-pyrimidin-2-ylsulfanyl moiety may further contribute to binding stability by increasing surface area contact or hydrophobic interactions with the target.
Future directions in research on this compound include optimizing its chemical structure for improved pharmacological properties. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) can be employed to refine the molecular architecture based on experimental data from crystallographic studies or biophysical assays. Additionally, exploring analogues by varying substituents on the pyrimidine ring or phenyl group could uncover new derivatives with enhanced potency or selectivity.
The role of computational modeling in guiding synthetic efforts cannot be overstated. Molecular docking simulations have been used extensively to predict how this compound might interact with various biological targets at an atomic level. These simulations help identify key residues involved in binding and provide insights into potential binding modes that could be validated experimentally. Such an integrated approach combining computational chemistry with wet-lab experimentation accelerates the discovery process significantly.
In conclusion,2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamide represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis exemplifies modern organic chemistry techniques while its design reflects contemporary trends toward targeted drug development based on rational molecular design principles.
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